Cas no 67018-85-3 (Norverapamil)

Norverapamil is a phenylalkylamine derivative and a primary metabolite of verapamil, a well-known calcium channel blocker. It exhibits pharmacological activity by inhibiting calcium ion influx through L-type voltage-dependent channels, leading to vasodilation and reduced myocardial contractility. Norverapamil is studied for its potential applications in cardiovascular research, particularly in hypertension and arrhythmia management. Its metabolic stability and extended half-life compared to verapamil make it a subject of interest for pharmacokinetic studies. The compound is also utilized in investigating drug-drug interactions and P-glycoprotein modulation due to its role as a substrate and inhibitor of this efflux transporter. Norverapamil is available for research purposes in high-purity formulations.
Norverapamil structure
Norverapamil structure
商品名:Norverapamil
CAS番号:67018-85-3
MF:C26H36N2O4
メガワット:440.575
CID:1079876
PubChem ID:104972

Norverapamil 化学的及び物理的性質

名前と識別子

    • Norverapamil HCl (N-Desmethyl Verapamil HCl)
    • Norverapamil
    • Benzeneacetonitrile, .alpha.-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-3,4-dimethoxy-.alpha.-(1-methylethyl)-
    • 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile
    • EINECS 266-544-8
    • Benzeneacetonitrile,a-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-3,4-dimethoxy-a-(1-methylethyl)-
    • UNII-957Z3K3R56
    • D-591
    • NS00004446
    • 957Z3K3R56
    • 2-(3,4-Dimethoxy-phenyl)-5-[2-(3,4-dimethoxy-phenyl)-ethylamino]-2-isopropyl-pentanenitrile
    • SCHEMBL15837507
    • 5-(3,4-dimethoxyphenethylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile
    • Q7060761
    • 5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
    • CS-0111432
    • Benzeneacetonitrile, alpha-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-
    • DTXSID80873799
    • AC-15973
    • AKOS015962103
    • 5-((3,4-dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile
    • N-NORVERAPAMIL
    • BDBM50121977
    • NORVERAPAMIL (6%)
    • NORVERAPAMIL [WHO-DD]
    • 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-isopropyl-pentanenitrile
    • ()-Norverapamil;D591
    • NCGC00168468-01
    • VERAPAMIL HYDROCHLORIDE IMPURITY J [EP IMPURITY]
    • (+/-)-Norverapamil;D591
    • 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile
    • (+/-)-NORVERAPAMIL
    • alpha-(3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)benzeneacetonitrile
    • NSC-672815
    • Verapamil-M nor
    • 2-(3,4-Dimethoxyphenyl)-5-([2-(3,4-dimethoxyphenyl)ethyl]amino)-2-isopropylpentanenitrile #
    • CHEMBL1298
    • 67018-85-3
    • CHEBI:134080
    • BENZENEACETONITRILE, .ALPHA.-(3-((2-(3,4-DIMETHOXYPHENYL)ETHYL)AMINO)PROPYL)-3,4-DIMETHOXY-.ALPHA.-(1-METHYLETHYL)-
    • Nor-R-Verapamil
    • SCHEMBL222066
    • HY-135328
    • DA-66192
    • NSC672815
    • (±)-Norverapamil
    • D591
    • インチ: InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3
    • InChIKey: UPKQNCPKPOLASS-UHFFFAOYSA-N
    • ほほえんだ: CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

計算された属性

  • せいみつぶんしりょう: 440.267508
  • どういたいしつりょう: 440.267508
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 13
  • 複雑さ: 577
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.7
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 密度みつど: 1.063±0.06 g/cm3(Predicted)
  • ふってん: 586.1°C at 760 mmHg
  • フラッシュポイント: 308.2°C

Norverapamil 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AX16210-10mg
Benzeneacetonitrile,a-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-3,4-dimethoxy-a-(1-methylethyl)-
67018-85-3 >96% (HPLC)
10mg
$600.00 2023-12-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N938201-5mg
Norverapamil
67018-85-3 ≥98%
5mg
¥4,950.00 2022-09-01
A2B Chem LLC
AX16210-5mg
Benzeneacetonitrile,a-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-3,4-dimethoxy-a-(1-methylethyl)-
67018-85-3 95%
5mg
$1424.00 2024-04-19
A2B Chem LLC
AX16210-25mg
Benzeneacetonitrile,a-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-3,4-dimethoxy-a-(1-methylethyl)-
67018-85-3 >96% (HPLC)
25mg
$1156.00 2023-12-30
A2B Chem LLC
AX16210-50mg
Benzeneacetonitrile,a-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-3,4-dimethoxy-a-(1-methylethyl)-
67018-85-3 >96% (HPLC)
50mg
$2267.00 2023-12-30

Norverapamil 関連文献

Norverapamilに関する追加情報

Comprehensive Overview of Norverapamil (CAS No. 67018-85-3): Mechanism, Applications, and Research Insights

Norverapamil (CAS No. 67018-85-3) is a bioactive metabolite of the well-known calcium channel blocker verapamil. As a phenylalkylamine derivative, it has garnered significant attention in pharmacological research due to its unique properties and potential therapeutic applications. This article delves into the molecular characteristics, mechanisms of action, and current scientific perspectives surrounding this compound, addressing common queries such as "Norverapamil uses" and "Norverapamil vs verapamil."

The chemical structure of Norverapamil features a tertiary amine group, which contributes to its ability to modulate L-type calcium channels. Unlike its parent compound, Norverapamil exhibits altered pharmacokinetics, including reduced first-pass metabolism, making it a subject of interest for researchers exploring "improved drug bioavailability." Studies suggest it retains approximately 20% of the calcium channel-blocking activity of verapamil, while demonstrating distinct interactions with P-glycoprotein (P-gp) transporters—a hot topic in "multidrug resistance reversal" research.

Recent investigations into Norverapamil have explored its role beyond cardiovascular applications. A 2023 study highlighted its potential as a P-gp inhibitor in oncology, aligning with growing public interest in "adjuvant cancer therapies." The compound's ability to enhance chemotherapeutic agent accumulation in resistant cells has positioned it as a candidate for "combination therapy approaches," particularly for tumors expressing high levels of efflux pumps. However, researchers emphasize the need for further clinical validation of these findings.

From a metabolic standpoint, Norverapamil demonstrates interesting characteristics that address frequent searches about "drug metabolite activity." Its formation occurs primarily via hepatic N-demethylation, with variations observed across different CYP450 isoenzymes. Pharmacogenomic studies indicate that polymorphisms in CYP3A4 and CYP2C9 may significantly influence individual responses to therapies involving this metabolite—a crucial consideration in the era of "personalized medicine."

The analytical detection of Norverapamil (CAS No. 67018-85-3) typically employs HPLC-MS/MS techniques, reflecting advancements in "bioanalytical method development." Laboratories frequently optimize methods to simultaneously quantify Norverapamil and its parent compound, addressing the popular query "how to measure verapamil metabolites." These protocols are particularly valuable for therapeutic drug monitoring and drug interaction studies.

Emerging research directions for Norverapamil include investigations into its potential neuroprotective effects—a topic gaining traction in "neurodegenerative disease research." Preliminary data suggest possible modulation of amyloid-beta processing, though the clinical relevance remains speculative. The scientific community continues to debate whether these observations represent direct effects or secondary consequences of calcium channel modulation.

From a safety perspective, Norverapamil exhibits a favorable profile compared to verapamil in terms of "cardiac adverse effects," with reduced incidence of bradycardia and AV node conduction disturbances. This differential safety has prompted discussions about "metabolite-specific dosing strategies" in patient populations with impaired drug metabolism. However, comprehensive clinical trials are needed to establish evidence-based guidelines.

The commercial availability of Norverapamil (CAS No. 67018-85-3) primarily serves research purposes, with suppliers offering it as a reference standard for analytical applications. Quality control specifications typically require ≥98% purity, verified by chromatographic methods, addressing the critical need for "research chemical standards" in pharmacological studies. Proper storage conditions (typically -20°C protected from light) ensure compound stability.

Future research on Norverapamil may explore its potential in "drug repurposing" initiatives, particularly given the increasing interest in "metabolite-based therapeutics." The compound's dual activity as a mild calcium channel blocker and P-gp modulator presents unique opportunities for combination therapies. However, researchers caution against premature clinical translation without robust mechanistic understanding and controlled trials.

In summary, Norverapamil represents a fascinating case study in drug metabolism and pharmacologically active metabolites. Its distinct profile compared to verapamil, combined with emerging research applications, makes it a compound of continuing interest across multiple therapeutic areas. As science advances toward more sophisticated "precision medicine" approaches, metabolites like Norverapamil may gain increased prominence in both research and clinical practice.

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